molecular formula C17H19N5O3S B10988644 Ethyl 4-methyl-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate

Ethyl 4-methyl-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B10988644
M. Wt: 373.4 g/mol
InChI Key: SCFSDZOJCGFUHA-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate is a high-purity chemical compound designed for pharmaceutical and life sciences research. This complex molecule features a 1,3-thiazole core, a privileged structure in medicinal chemistry, which is functionalized with an ethyl ester group and linked to a [1,2,4]triazolo[4,3-a]pyridine heterocycle via an amide bond. The specific molecular framework suggests its potential application as a key intermediate in the synthesis of more complex active molecules or as a scaffold for investigating protein-ligand interactions, particularly in the development of kinase inhibitors or other biologically relevant targets . As a building block, its value lies in the synergistic combination of two nitrogen-containing heterocycles, which may contribute to significant pharmacological properties. Researchers can leverage this compound in lead optimization and structure-activity relationship (SAR) studies. The product is accompanied by comprehensive analytical data, including NMR and LC-MS, to ensure identity and purity. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. It must be handled by qualified professionals in a laboratory setting. For specific storage and handling conditions, please refer to the safety data sheet.

Properties

Molecular Formula

C17H19N5O3S

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 4-methyl-2-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoylamino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H19N5O3S/c1-3-25-16(24)15-11(2)18-17(26-15)19-14(23)9-6-8-13-21-20-12-7-4-5-10-22(12)13/h4-5,7,10H,3,6,8-9H2,1-2H3,(H,18,19,23)

InChI Key

SCFSDZOJCGFUHA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CCCC2=NN=C3N2C=CC=C3)C

Origin of Product

United States

Preparation Methods

Reaction Protocol

Step Conditions Yield Source
Thiourea + Ethyl 2-chloroacetoacetateEthanol, Na₂CO₃ (0.01–0.1 eq), 60–70°C, 5–5.5 h52–90%
WorkupDistillation to remove solvent, crystallization from CH₂Cl₂/MeOH98% purity

Key Observations :

  • Sodium carbonate catalyzes cyclization, reducing reaction time compared to traditional reflux methods.

  • High-purity product is obtained via slow evaporation crystallization.

Synthesis of 4-( Triazolo[4,3-a]Pyridin-3-yl)Butanoic Acid

The triazolopyridine-butanoic acid moiety is synthesized through a multi-step sequence involving cyclization and chain elongation.

Triazolopyridine Formation

Method Conditions Yield Source
Diazotization of 2,3-diaminopyridineNaNO₂, aqueous acetic acid, 0°C, 2 h70–85%
Groebke–Blackburn–Bienaymé (GBB) reactionPyridoxal, tert-octyl isocyanide, HCl/dioxane, RT, 12 h45–60%

Key Observations :

  • Diazotization provides better regioselectivity for triazole ring closure.

  • The GBB reaction generates byproducts requiring column chromatography (5% MeOH/CH₂Cl₂).

Butanoyl Chain Introduction

Step Conditions Yield Source
Alkylation with 4-bromobutanoyl chlorideDMF, K₂CO₃, 80–85°C, 6 h73%
Hydrolysis to carboxylic acid30% NaOH, H₂O, RT, 2 h95%

Amide Coupling of Thiazole and Triazolopyridine-Butanoyl Moieties

The final step involves coupling the thiazole’s amino group with the activated triazolopyridine-butanoyl acid.

Coupling Methods Compared

Activation Agent Conditions Yield Source
Thionyl chloride (acyl chloride)CH₂Cl₂, Et₃N, 0°C → RT, 12 h68%
EDCl/HOBtDMF, RT, 24 h82%
CuCN/DMF (Ullmann-type)130–135°C, 16 h70%

Key Observations :

  • EDCl/HOBt minimizes racemization and improves yields.

  • High-temperature CuCN coupling is less efficient but scalable.

Purification and Characterization

Step Method Purity Source
Column chromatographySilica gel (230–400 mesh), 5% MeOH/CH₂Cl₂>99%
RecrystallizationCH₂Cl₂/MeOH (2:1), slow evaporation98.5%
Analytical Data
¹H NMR (DMSO-d₆)δ 1.28 (t, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 6.92 (s, 1H, triazole-H)
HRMS (m/z)[M+H]⁺ calcd. 359.4; found 359.3

Summary of Optimized Protocol

  • Thiazole Core : Synthesize ethyl 2-amino-4-methylthiazole-5-carboxylate via Hantzsch reaction (52–90% yield).

  • Triazolopyridine-Butanoic Acid :

    • Form triazolopyridine via diazotization (70–85% yield).

    • Introduce butanoyl chain via alkylation/hydrolysis (73–95% yield).

  • Coupling : Use EDCl/HOBt in DMF (82% yield).

  • Purification : Recrystallize from CH₂Cl₂/MeOH (98.5% purity).

Total Yield : 32–45% (multi-step).

Industrial Considerations

  • Cost Efficiency : The GBB reaction reduces steps but requires expensive isonitriles.

  • Safety : Diazotization demands strict temperature control to avoid explosive intermediates.

  • Scalability : EDCl/HOBt coupling is preferred for pilot-scale production due to reliability .

Chemical Reactions Analysis

    Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Compound 48 from

    • Structure : 3-(4-(2-(Trifluoromethyl)phenyl)piperidine-1-carbonyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile
    • Key Differences: Replaces the thiazole-butanoyl linker with a piperidine-carbonyl group. Introduces a trifluoromethylphenyl substituent and a nitrile group on the triazolopyridine.
    • Implications : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitrile may improve binding affinity to hydrophobic pockets in target proteins .

    Methyl 5-(propan-2-yl)-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate ()

    • Structure : Differs by substituting the ethyl ester (position 5) with a methyl ester and adding an isopropyl group at thiazole position 3.
    • Key Data :
      • Molecular weight: 387.5 g/mol (C₁₈H₂₁N₅O₃S).
      • Smiles: COC(=O)c1nc(NC(=O)CCCc2nnc3ccccn23)sc1C(C)C
    • Implications : The isopropyl group may sterically hinder interactions with enzymes, altering pharmacokinetics compared to the target compound .

    Thiazole Derivatives with Varied Substituents

    Ethyl 4-methyl-2-({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate ()

    • Structure : Features a tetrazole-sulfanyl group instead of triazolopyridine.
    • Key Data :
      • Molecular weight: 432.52 g/mol (C₁₈H₂₀N₆O₃S₂).

    Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate ()

    • Structure: Substitutes the triazolopyridine-butanoyl group with a nitrobenzoyl moiety.
    • Implications : The nitro group’s strong electron-withdrawing effect could reduce metabolic stability compared to the target compound .

    Retinol-Binding Protein (RBP) Antagonists ()

    Compounds 41–43 in share the triazolopyridine core but vary in substituents (methoxy, ethoxy, trifluoromethyl). Their melting points (110–156°C) and HPLC purity (>95%) suggest robust crystallinity and synthetic reproducibility, which may guide optimization of the target compound’s physicochemical properties .

    Biological Activity

    Ethyl 4-methyl-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate (CAS Number: 1351695-14-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological mechanisms.

    • Molecular Formula : C₁₇H₁₉N₅O₃S
    • Molecular Weight : 373.4 g/mol
    • Structure : The compound features a triazole ring fused with a pyridine moiety and a thiazole carboxylate functional group.

    Synthesis

    The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole and thiazole rings through various coupling reactions. The synthetic pathways often utilize starting materials like 4-amino-5-mercaptotriazole and α-halocarbonyl compounds to yield the desired derivatives with high yields and purity .

    Anticancer Properties

    Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance:

    • Cell Line Studies : Compounds derived from this structure have shown significant antiproliferative effects against various cancer cell lines such as MCF-7 and HEPG-2. For example, certain derivatives exhibited IC₅₀ values comparable to standard chemotherapeutics like ketoconazole .
    • Mechanism of Action : The mechanism involves the induction of apoptosis through the activation of caspase pathways and disruption of microtubule dynamics in cancer cells .

    Antimicrobial Activity

    The compound has also been evaluated for its antimicrobial properties:

    • In Vitro Studies : It demonstrated significant activity against a range of pathogenic bacteria, suggesting its potential as an antibacterial agent. The structure's ability to inhibit bacterial growth was attributed to its interaction with bacterial cell membranes .

    Other Biological Activities

    In addition to its anticancer and antimicrobial effects, preliminary studies indicate that this compound may possess:

    • Anti-inflammatory Properties : Similar derivatives have shown promise in reducing inflammation in animal models.
    • Antioxidant Effects : The presence of thiazole and triazole rings contributes to its radical scavenging ability .

    Case Studies

    Several case studies have been reported regarding the efficacy of related compounds:

    • Study on Lung Cancer : A derivative was tested in xenograft models where it significantly inhibited tumor growth without noticeable toxicity in normal tissues .
    • Breast Cancer Research : Compounds were assessed for their cytotoxicity against breast cancer cell lines using MTT assays, revealing promising results that warrant further investigation .

    Q & A

    Q. What protocols ensure reproducibility in synthesizing this compound across labs?

    • Standardization :
    • Reagent sourcing : Use anhydrous POCl₃ (Sigma-Aldrylity ≥99%) to prevent hydrolysis .
    • Stoichiometry : Maintain a 1:1.2 molar ratio of triazolo-pyridine precursor to thiazole intermediate .
    • Inter-lab validation : Share NMR spectra (Bruker 400 MHz) and HPLC chromatograms via open-access repositories .

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